Mycinamicin IV

CAS No.: 73684-71-6

Cat. No.: VC1822257

Molecular Formula: C37H61NO11

Molecular Weight: 695.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73684-71-6 |

|---|---|

| Molecular Formula | C37H61NO11 |

| Molecular Weight | 695.9 g/mol |

| IUPAC Name | (3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

| Standard InChI | InChI=1S/C37H61NO11/c1-11-29-26(20-45-37-35(44-10)34(43-9)31(41)25(6)47-37)14-12-13-15-28(39)22(3)18-23(4)33(21(2)16-17-30(40)48-29)49-36-32(42)27(38(7)8)19-24(5)46-36/h12-17,21-27,29,31-37,41-42H,11,18-20H2,1-10H3/b14-12+,15-13+,17-16+/t21-,22+,23-,24+,25+,26+,27-,29+,31+,32+,33+,34+,35+,36-,37+/m0/s1 |

| Standard InChI Key | DBTIHDIIXPQOFR-JMHKOBKLSA-N |

| Isomeric SMILES | CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC |

| SMILES | CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |

| Canonical SMILES | CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

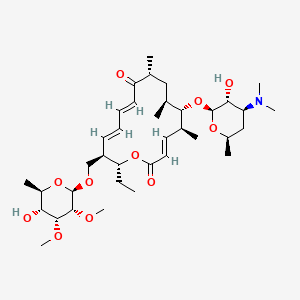

Mycinamicin IV (C37H61NO11) has a molecular weight of 695.9 g/mol and consists of three key structural components: a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar called desosamine, and a 2,3-di-O-methylated 6-deoxysugar known as mycinose . This architectural complexity contributes to both its biological activity and the synthetic challenges associated with its laboratory preparation.

The compound's structure includes several stereogenic centers and unsaturated bonds, creating a three-dimensional architecture that is crucial for its biological function. The macrolactone core contains a α,β-unsaturated lactone moiety and an α,β,γ,δ-unsaturated ketone system, as evidenced by its characteristic UV absorption maxima at 215 nm and 281.5 nm, respectively .

Physical and Spectroscopic Properties

Mycinamicin IV exhibits several distinctive spectroscopic features that have been instrumental in its characterization. Its infrared spectrum reveals characteristic absorptions for hydroxyl groups (3400 cm^-1), α,β-unsaturated lactone (1710, 1650 cm^-1), and α,β,γ,δ-unsaturated ketone (1670, 1625, 1590 cm^-1) functionalities .

Nuclear magnetic resonance (NMR) spectroscopy has been particularly valuable for structural elucidation of mycinamicin IV. The ^13C NMR spectrum shows distinctive signals for the 16-membered macrolactone core as well as the attached sugar moieties. Table 1 presents the ^13C NMR chemical shifts for mycinamicin IV, providing critical data for structural confirmation.

Table 1: ^13C NMR Chemical Shifts for Mycinamicin IV

| Carbon | Chemical shift (ppm) | Multiplicity |

|---|---|---|

| 1 | 166.1 | s |

| 2 | 120.9 | d |

| 3 | 151.6 | d |

| 4 | 41.3 | d |

| 5 | 87.9 | d |

| 6 | 34.1 | d |

| 7 | 32.6 | t |

| 8 | 44.9 | d |

| 9 | 203.4 | s |

| 10 | 123.2 | d |

| 11 | 141.7 | d |

| 12 | 133.0 | d |

| 13 | 141.3 | d |

| 14 | 49.2 | d |

| 15 | 73.7 | d |

| 16 | 25.3 | t |

| 17 | 9.6 | q |

| 18 | 19.4 | q |

| 19 | 17.4 | q |

| 20 | 17.8 | q |

| 21 | 68.6 | t |

| 1' | 104.9 | d |

| 2' | 70.4 | d |

| 3' | 65.8 | d |

| 4' | 28.3 | t |

| 5' | 69.5 | d |

| 6' | 21.2 | q |

| N(CH3)2 | 40.2 | q |

| 1" | 101.0 | d |

| 2" | 81.9 | d |

| 3" | 79.9 | d |

| 4" | 72.7 | d |

| 5" | 70.5 | d |

| 6" | 17.8 | q |

| 2"-OCH3 | 59.7 | q |

| 3"-OCH3 | 61.7 | q |

Note: Data compiled from literature sources

Mass spectrometry has also provided valuable structural information, with the protonated molecular ion [M+H]^+ appearing at m/z 696.35 in liquid chromatography-mass spectrometry (LC-MS) analyses .

Biosynthesis of Mycinamicin IV

Producer Organism and Biosynthetic Pathway

Mycinamicin IV is naturally produced by the actinomycete Micromonospora griseorubida through a complex biosynthetic pathway involving polyketide synthesis followed by a series of post-polyketide synthase (post-PKS) tailoring steps . The biosynthetic gene cluster for mycinamicin production contains multiple genes encoding enzymes responsible for the assembly of the macrolactone core and its subsequent modifications.

The biosynthesis begins with the formation of a polyketide precursor, which undergoes cyclization to form the 16-membered macrolactone framework. This is followed by a series of tailoring reactions including hydroxylation, glycosylation, and methylation to yield the final mycinamicin IV structure .

Total Synthesis Approaches

Synthetic Strategies and Challenges

The total synthesis of mycinamicin IV represents a significant achievement in complex natural product synthesis, requiring sophisticated strategies to construct its intricate architecture. Multiple approaches have been developed, with recent efforts focusing on modular and collective synthetic strategies that can be applied to related macrolide antibiotics .

A notable synthetic approach involves the assembly of the 16-membered macrolactone core followed by strategic glycosylation steps to attach the desosamine and mycinose sugar moieties . The synthesis of mycinamicin IV (1) has been accomplished as part of a broader approach to macrolide antibiotics, including the related compound aldgamycin N (2), demonstrating the versatility of the synthetic methodology .

Key Reactions and Building Blocks

Recent synthetic work has utilized an integrative and modular approach to mycinamicin IV synthesis, employing a unified strategy that relies on a small number of key building blocks . The eastern carbonyl fragment, formed via an asymmetric vinylogous Mukaiyama-type aldol reaction, serves as a common intermediate that undergoes branch-selective hydroformylation to provide an aldehyde handle for mycinamicin IV synthesis .

A particularly challenging aspect of mycinamicin IV synthesis has been the glycosylation phase, which requires careful attention to sugar donor selection and activation conditions . The development of robust approaches to the peripheral (di)deoxy sugars—desosamine and mycinose—has been crucial for successful synthesis .

The macrolactone closure has been accomplished using an innovative stannoxane-mediated transesterification approach, providing a more efficient alternative to traditional macrolactonization methods . This case study illustrates the underutilized possibility of forming complex macrolactone rings by transesterification under essentially neutral conditions .

Structural Variants and Related Compounds

Relationship to Other Mycinamicins

Mycinamicin IV is part of a larger family of related compounds, including mycinamicins I, II, III, V, VI, and VII, all produced by Micromonospora griseorubida . These compounds share a common 16-membered macrolactone core but differ in their glycosylation patterns and oxidation states.

Mycinamicin VI differs from mycinamicin IV by the absence of two O-methyl groups at the C-2" and C-3" positions of the second sugar moiety, resulting in upfield shifts for C-2" (81.9→71.4 ppm) and C-3" (79.9→70.2 ppm) in the ^13C NMR spectrum . Mycinamicin VII has been identified as 21-demycinosyl-mycinamicin IV, lacking the mycinose moiety found in mycinamicin IV .

Comparative Analysis with Related Macrolides

Comparative analysis of mycinamicin IV with related macrolide antibiotics reveals common structural features as well as distinctive elements that contribute to their specific biological activities. The mycinamicin family shares similarities with other 16-membered macrolides but is distinguished by its unique glycosylation pattern and the presence of specific functional groups in the macrolactone core .

Recent total synthesis efforts have highlighted the relationships between different macrolide antibiotics, proposing a collective approach that can be used to synthesize various members of this class using a unified strategy . This approach recognizes the common structural elements shared by these compounds while accommodating the specific variations that define individual family members.

Biological Activity and Applications

Antimicrobial Properties

Mycinamicin IV exhibits significant antimicrobial activity, particularly against Gram-positive bacteria . Like other members of the mycinamicin family, it functions as a macrolide antibiotic, likely interfering with bacterial protein synthesis by binding to the bacterial ribosome.

The biological activity of mycinamicin IV is closely related to its three-dimensional structure, with the macrolactone core and the attached sugar moieties playing crucial roles in its interaction with bacterial targets. This relationship between structure and function has been a key consideration in efforts to develop synthetic analogues with enhanced antimicrobial properties.

Structure-Activity Relationships

Understanding the structure-activity relationships of mycinamicin IV has been an important focus of research, particularly in the context of developing new antimicrobial agents. The specific arrangement of functional groups on the macrolactone core and the nature of the attached sugars significantly influence the compound's biological activity.

Research into the P450 enzymes involved in mycinamicin biosynthesis has provided valuable insights into these structure-activity relationships, highlighting the importance of specific oxidative transformations for biological activity . These insights have informed both synthetic efforts and biosynthetic engineering approaches aimed at producing new mycinamicin derivatives with enhanced properties.

Analytical Methods and Structural Elucidation

Spectroscopic Techniques in Structure Determination

A variety of spectroscopic techniques have been employed for the structural elucidation of mycinamicin IV, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy . These methods have provided complementary information about the compound's molecular structure, enabling accurate determination of its chemical identity.

NMR spectroscopy, particularly ^1H and ^13C NMR, has been especially valuable for determining the connectivities and stereochemistry of mycinamicin IV . The chemical shifts and coupling patterns observed in NMR spectra have allowed researchers to assign the positions of various functional groups and establish the relative configurations of chiral centers.

X-ray Crystallography Studies

X-ray crystallography has provided definitive structural information about mycinamicin IV and its interactions with biological targets. Several protein-ligand complexes involving mycinamicin IV have been characterized by X-ray diffraction, including structures of the compound bound to cytochrome P450 enzymes (MycG) and the 50S ribosomal subunit of Deinococcus radiodurans .

These structural studies have revealed the precise three-dimensional arrangement of mycinamicin IV and its binding modes with various proteins, providing valuable insights into its biological function and potential applications in drug development.

Future Perspectives and Research Directions

Current Challenges and Opportunities

Despite significant advances in our understanding of mycinamicin IV, several challenges and opportunities remain for future research. These include improving synthetic efficiency, exploring new biological activities, and developing biosynthetic engineering approaches for producing novel derivatives.

The complex structure of mycinamicin IV continues to pose challenges for total synthesis, particularly in terms of stereoselective glycosylation reactions . Addressing these challenges could lead to more efficient synthetic routes and enable the preparation of structural analogues for biological evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume